Gibberellin A13

Plant hormone bioassay Structure-activity relationship Gibberellin receptor pharmacology

Gibberellin A13 (GA13) is a C20-gibberellin belonging to the tetracyclic diterpenoid phytohormone family. It is formally defined as gibberellin A12 in which the 4a-methyl group is oxidised to a carboxylic acid and a 2β-hydroxy substituent is introduced.

Molecular Formula C20H26O7
Molecular Weight 378.4 g/mol
CAS No. 2922-24-9
Cat. No. B1246806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGibberellin A13
CAS2922-24-9
Molecular FormulaC20H26O7
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCC1(C(CCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C(=O)O)O)C(=O)O
InChIInChI=1S/C20H26O7/c1-9-7-19-8-10(9)3-4-11(19)20(17(26)27)6-5-12(21)18(2,16(24)25)14(20)13(19)15(22)23/h10-14,21H,1,3-8H2,2H3,(H,22,23)(H,24,25)(H,26,27)/t10-,11-,12+,13-,14-,18-,19+,20-/m1/s1
InChIKeyUYRCHWLYXIQJKK-HMRRIYTKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gibberellin A13 (CAS 2922-24-9): A C20-Gibberellin Tricarboxylic Acid for Biosynthetic Pathway Dissection and Chemical Synthesis


Gibberellin A13 (GA13) is a C20-gibberellin belonging to the tetracyclic diterpenoid phytohormone family. It is formally defined as gibberellin A12 in which the 4a-methyl group is oxidised to a carboxylic acid and a 2β-hydroxy substituent is introduced [1]. With a molecular formula of C20H26O7 and a monoisotopic mass of 378.16785 Da, GA13 possesses three carboxylic acid groups at positions 4a, 10, and 6, classifying it as a C20-gibberellin tricarboxylic acid [1][2]. Unlike the bioactive C19-gibberellins (GA1, GA3, GA4, GA7) that carry a 19,10-γ-lactone, GA13 retains the full C20 skeleton with a carboxyl at C-20 — a structural feature that fundamentally determines its biological and biosynthetic profile [3].

C20-gibberellin biosynthetic pathway dissection
GA 20-oxidase/GA 2-oxidase substrate enzymology
Chemical semisynthesis of C19-gibberellins

Why Gibberellin A13 Cannot Be Interchanged with Bioactive C19-Gibberellins or Its C20 Congeners in Research and Industrial Workflows


Substituting GA13 with a bioactive gibberellin such as GA3 or GA4 will yield fundamentally different experimental outcomes because GA13 is not a per se active hormone: it lacks the 19,10-γ-lactone required for GID1 receptor binding and does not trigger DELLA protein degradation in the gibberellin signalling pathway [1]. Even among C20-gibberellins, GA13 is distinguished by its 2β-hydroxy,4a-carboxy substitution pattern, which channels it into a distinct metabolic branch — it serves as a major product of GA12 metabolism in some plant systems while being excluded from the direct biosynthetic route to C19-gibberellins in fungi [2][3]. Its low and assay-restricted biological activity, quantitatively documented against 25 other gibberellins across nine standardized bioassays, means that procurement for structure-activity studies, enzyme-substrate profiling, or synthetic chemistry applications requires the specific compound, not an in-class proxy [4].

Bioactive C19-gibberellins (GA3, GA4) trigger GID1 signalling; using them instead of GA13 may produce false-positive bioactivity.
C20-congeners with different hydroxylation patterns (GA12, GA14) follow distinct metabolic branches and cannot replicate GA13 flux profiles.
In-class proxy procurement risks losing the low-activity benchmark essential for structure-activity studies.

Gibberellin A13 Quantitative Differentiation Evidence: Head-to-Head Bioassay, Enzymatic, and Pathway Data Against Closest Analogs


Biological Activity Classification: GA13 vs. GA3 and GA7 Across Nine Standardized Plant Bioassays

In the most comprehensive cross-gibberellin bioactivity comparison published to date, GA13 was classified among the 'low activity' gibberellins (alongside GA8, GA11, GA12, GA14, GA17, A25, A27, and A8-glucoside), in contrast to GA3 and GA7 which exhibited 'high activity' in the majority of nine standardized plant bioassays [1]. The assay panel included barley aleurone α-amylase, Progress No. 9 dwarf pea, lettuce hypocotyl, 'Tan-ginbozu' dwarf rice, cucumber hypocotyl, and four maize dwarf mutants (d-1, d-2, d-3, d-5) [1]. Separately, the structure-activity assessment by Reeve and Crozier established that 3β,13α-dihydroxy GAs bearing a 20-carboxyl function are 'completely inactive' in the barley aleurone assay, and that across all responsive bioassays the activity rank order by C-20 oxidation state is: γ-lactone > δ-lactol > δ-lactone > methyl > carboxyl [2]. GA13, possessing a C-20 carboxyl group, occupies the lowest tier of this hierarchy, providing a mechanistic explanation for its classification [2].

Bioactivity class
Head-to-head
Low activity (GA13)
vs
High activity (GA3/GA7)
Supports GA13 non-bioactive classification
Across 9 bioassays; C-20 carboxyl lowest tier
Plant hormone bioassay Structure-activity relationship Gibberellin receptor pharmacology

Enzymatic Product Partitioning: GA13 as a Minor Side Product at a 1:5 Ratio Relative to GA4

When the recombinant gibberellin 20-oxidase (P450-2) from Fusarium fujikuroi was expressed in a GA-cluster-deleted mutant strain (SG139) and fed with radiolabelled GA14 substrate, GA13 was detected as a side product at a ratio of 1:5 relative to the primary C19-lactone product GA4 [1]. At lower substrate concentrations, GA13 was not detected at all, indicating that its formation results from aberrant or incomplete processing rather than a dedicated biosynthetic channel [1]. The same enzyme converted GA12 to GA9 as the main product, with GA15 appearing at a 1:2 ratio and GA25 as a minor side product, establishing a consistent pattern where the C20-carboxyl side products are quantitatively subordinate to the C19-γ-lactone products [1].

Product ratio
Head-to-head
1:5
GA13:GA4
Minor side-product benchmark
Recombinant GA 20-oxidase; absent at low substrate
Gibberellin 20-oxidase Enzyme product specificity Fusarium fujikuroi biotechnology

Cell-Free Metabolic Fate: GA13 as a Major Product of GA12 Metabolism in Pumpkin Endosperm vs. GA4 as a Minor Product

In a cell-free system from developing Cucurbita maxima endosperm, incubation of GA12 substrate yielded GA13, GA43, and 12α-hydroxyGA43 as major products, while GA4, GA37, GA39, GA46, and four unidentified compounds were detected as minor products [1]. This product profile is the inverse of the fungal GA 20-oxidase pattern (where GA4 dominates), demonstrating that the metabolic fate of GA12 is system-dependent: in this plant cell-free system, the C20-hydroxylation/C20-carboxylation pathway terminating in GA13 predominates over the C19-lactone pathway leading to GA4 [1][2]. At low protein concentrations, the intermediates GA15, GA24, and GA25 accumulated, indicating that GA13 formation proceeds via sequential C-20 oxidation [1].

Metabolic fate
Head-to-head
Major product (GA13)
vs
Minor product (GA4)
Plant vs fungal pathway divergence
C. maxima endosperm cell-free system
Cell-free gibberellin biosynthesis Cucurbita maxima endosperm GA12 metabolic branching

Biosynthetic Pathway Exclusion: GA13 Is Not a Precursor to Gibberellic Acid (GA3) and Does Not Lie on the Direct C19-Gibberellin Route

Using 14C-labelled GA13 prepared alongside 14C-labelled GA12 and GA14, Cross, Norton, and Stewart demonstrated that GA13 is not incorporated into gibberellic acid (GA3) in Gibberella fujikuroi cultures, leading to the explicit conclusion that 'gibberellin A13 is not thought to be a precursor of gibberellic acid' [1]. This was confirmed and extended by Evans and Hanson, who showed by mevalonate labelling distribution after 6 and 24 h incubations that the free C20 gibberellins (GA14, GA37, GA36, and GA13 or GA15, GA24, and GA25) 'may not lie on the direct pathway to the C19 gibberellins' [2]. Together, these labelling studies place GA13 on a metabolic side-branch rather than the main biosynthetic highway to bioactive C19-gibberellins, fundamentally differentiating it from GA14 and GA12, which do serve as precursors [1][2].

Precursor role
Cross-study comparable
Non-precursor (GA13)
vs
Precursor (GA12/GA14)
Pathway-branch marker, not intermediate
14C-labeling; not incorporated into GA3
Gibberellin biosynthetic pathway C20 to C19 conversion Isotopic labelling precursor studies

Chemical Conversion Utility: GA13 as a Synthetic Precursor to Bioactive GA4 via Oxidative Decarboxylation

Yokota, Murofushi, and colleagues demonstrated that GA13 can be chemically converted into the bioactive C19-gibberellin GA4 through oxidative decarboxylation of the C-10 carboxyl group with lead tetraacetate, followed by C-4→C-10 lactone formation [1]. This transformation effectively bypasses the enzymatic C-20 excision step that GA 20-oxidase performs on dedicated substrates, converting an inactive C20-tricarboxylic acid into an active C19-γ-lactone [1]. In a complementary approach, Ward et al. synthesised a gibberellin 3α,20-hemiacetal (equivalent to 3-epi-gibberellin A36) from GA13 and demonstrated its turnover by recombinant GA 20-oxidase with loss of the C-20 carbon atom, yielding 3-epi-gibberellin A4 plus two additional enzyme products identified as 3-epi-20-norgibberellin A13 and 3-epi-1,10-didehydro-20-norgibberellin A13 [2].

Chemical conversion
Head-to-head
Convertible to GA4
via oxidative decarboxylation
Synthetic route to bioactive C19 GA
Pb(OAc)4 method; validated pathway bypass
Gibberellin semisynthesis Lead tetraacetate oxidation C20 to C19 chemical conversion

Physicochemical Differentiation: Solubility, Lipophilicity, and Ionisation State vs. C19-Gibberellins

GA13 possesses a distinct physicochemical profile compared to C19-gibberellins, driven by its tricarboxylic acid structure: predicted water solubility of 2.28 g/L (ALOGPS), logP of 0.87 (ALOGPS) to 1.55 (ChemAxon), and a strongest acidic pKa of 3.66 [1]. Physiological charge is predicted as -3 at neutral pH, reflecting full deprotonation of all three carboxyl groups, versus the typical -1 charge of monocarboxylic C19-gibberellins [1]. The topological polar surface area (TPSA) of 132.13 Ų with 4 hydrogen bond donors and 7 hydrogen bond acceptors dictates its chromatographic behaviour on reverse-phase HPLC and its ionisation efficiency in ESI-MS, differentiating it from less polar C19-lactones [1][2].

Physicochemical
Data to verify
logP 0.87–1.55
Charge −3
TPSA 132 Ų
Requires distinct extraction/LC conditions
Predicted; ALOGPS/ChemAxon
Physicochemical property profiling Gibberellin chromatography Sample preparation optimization

Gibberellin A13: Evidence-Backed Research and Industrial Application Scenarios Based on Quantitative Differentiation Data


Authentic Analytical Reference Standard for GA13 Identification and Quantification in Plant Metabolic Profiling

Endogenous GA13 has been identified by full-scan capillary GC-MS and Kovats retention indices in Cucurbita maxima endosperm and embryos, as well as in Arabidopsis thaliana, Phaseolus coccineus, and several Sphaceloma species [1][2]. Its presence as a major metabolic product of GA12 in pumpkin cell-free systems means that plant metabolomics laboratories quantifying the non-13-hydroxylation branch of GA metabolism require an authentic GA13 standard for unambiguous peak assignment and calibration. The compound's tricarboxylic acid structure (physiological charge -3) necessitates distinct extraction and derivatisation protocols compared to C19-gibberellins; the predicted water solubility of 2.28 g/L and pKa of 3.66 guide mobile phase pH selection for LC-MS/MS method development [3].

Enzyme Substrate for GA 20-Oxidase and GA 2-Oxidase Mechanistic Studies

The recombinant GA 20-oxidase from Fusarium fujikuroi produces GA13 as a quantifiable side product at a 1:5 ratio relative to GA4 [4]. This defined stoichiometry makes GA13 useful as a substrate or product standard in enzyme kinetic assays. Furthermore, GA13 serves as a substrate for GA 2-oxidase (gibberellin 2β-dioxygenase), which converts it to GA43 — a reaction that is part of the GA deactivation pathway [5]. The synthesis of GA13-derived hemiacetal probes by Ward et al. demonstrated that the 19-carboxylic acid group is essential for GA 20-oxidase activity, making GA13 a key starting material for mechanism-based enzyme studies [6].

Chemical Starting Material for Semisynthesis of Bioactive C19-Gibberellins and δ-Lactone Analogues

The documented conversion of GA13 to GA4 via lead tetraacetate-mediated oxidative decarboxylation and C-4→C-10 lactone formation provides a validated synthetic route from an inactive C20 precursor to a bioactive C19 product [7]. Additionally, GA13 has been converted into the methyl ester of 2-oxogibberellin A15 and related δ-lactones through its 1α,4aα-dicarboxylic acid anhydride derivatives [8]. For laboratories synthesising gibberellin analogues for structure-activity studies or agrochemical lead discovery, GA13 offers a densely functionalised C20 scaffold with three carboxyl handles for selective derivatisation.

Pathway-Branch Negative Control in Gibberellin Biosynthetic Pathway Dissection

Because GA13 is explicitly established as not being a precursor to gibberellic acid (GA3) in G. fujikuroi [9] and does not lie on the direct pathway from C20 to C19 gibberellins [10], it serves as an ideal negative-control substrate in biosynthetic pathway reconstitution experiments. When a candidate enzyme or cell-free system is claimed to possess GA 20-oxidase or multifunctional oxidase activity, the inability to convert GA13 to a C19 product (or the specific production of GA43 as the sole product) confirms pathway branching fidelity and distinguishes genuine C-20 excision activity from non-specific oxidation.

Application
Selection Property
Validation Focus
Plant metabolic profiling GA13 identification
Tricarboxylic acid extraction and derivatization
GC-MS Kovats index and LC-MS/MS method setup
GA 20-oxidase/GA 2-oxidase enzymology
Substrate for C20-carboxyl branch reactions
Product ratio and pathway fidelity assays
Gibberellin semisynthesis
C20 scaffold with multiple carboxyl handles
C20 to C19 conversion verification
Biosynthetic pathway dissection
Non-precursor to GA3
Negative control for GA 20-oxidase pathway commitment
Quote Request

Request a Quote for Gibberellin A13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.